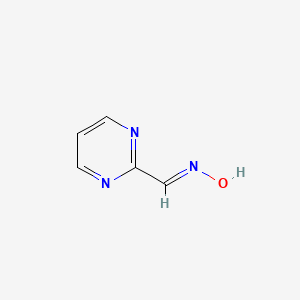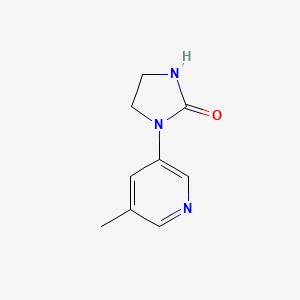
1-(5-Methylpyridin-3-yl)imidazolidin-2-one
Übersicht
Beschreibung
1-(5-Methylpyridin-3-yl)imidazolidin-2-one, also known as 5-methyl-1H-imidazole-3-one, is a heterocyclic compound with a five-membered ring structure consisting of one nitrogen atom and four carbon atoms. It belongs to the class of organic compounds known as imidazoles and is an important intermediate in the synthesis of various biologically active compounds. In addition, it is a key intermediate in the synthesis of several pharmaceuticals, including antifungal agents, antibiotics, and antihistamines.
Wissenschaftliche Forschungsanwendungen
Immune Response Modification
Imiquimod, a compound similar to 1-(5-Methylpyridin-3-yl)imidazolidin-2-one, demonstrates significant immune response modification. It activates the immune system by inducing cytokines like IFN-α, -β, and various interleukins, although it doesn't inherently possess antiviral or antiproliferative activity. Imiquimod has been recognized for its potential in treating various skin disorders and neoplasms due to its immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).
Heterocyclic Scaffold in Medicinal Chemistry
Imidazoline derivatives, including 1-(5-Methylpyridin-3-yl)imidazolidin-2-one, are highlighted for their broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry. These derivatives are used for treating various conditions, including neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases (Sa̧czewski, Kornicka, & Balewski, 2016).
Hydantoin Derivatives and Therapeutic Applications
Hydantoin, closely related to 1-(5-Methylpyridin-3-yl)imidazolidin-2-one, plays a crucial role in therapeutic and agrochemical applications due to its versatile biological and pharmacological activities. It is also pivotal in the synthesis of important non-natural amino acids with potential medicinal applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Synthesis Methods and Pharmacological Activities of Imidazolidinone Derivatives
The synthesis methods and broad pharmacological activities of 2,4-imidazolidinedione (Hydantoin) and its derivatives have been extensively studied. These compounds, which have close structural similarities to 1-(5-Methylpyridin-3-yl)imidazolidin-2-one, offer significant potential in medicinal chemistry due to their diverse pharmacological properties (Sudani & Desai, 2015).
Eigenschaften
IUPAC Name |
1-(5-methylpyridin-3-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-4-8(6-10-5-7)12-3-2-11-9(12)13/h4-6H,2-3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORUYSIPHJQUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-3-yl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



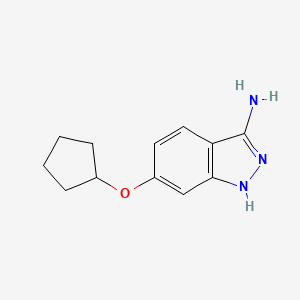

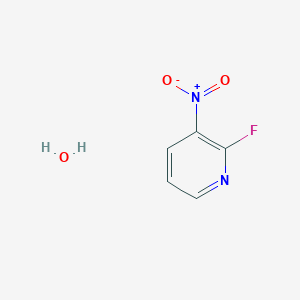
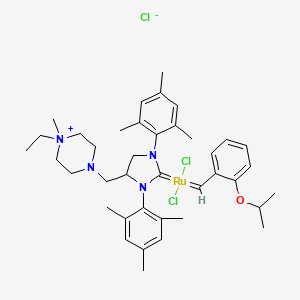


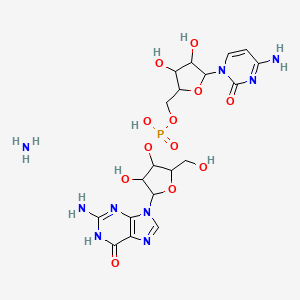
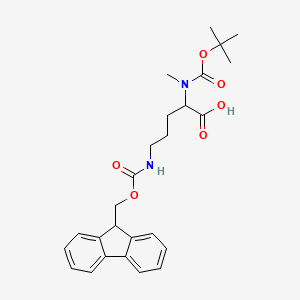
![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)
![3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B1449487.png)
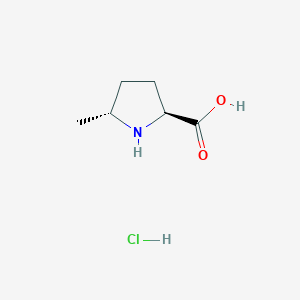
![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)
